molecular formula C11H10ClN3O B170930 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine CAS No. 100763-72-2

4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine

Cat. No. B170930
CAS RN: 100763-72-2
M. Wt: 235.67 g/mol
InChI Key: RJYGRPLECYSURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine has been studied extensively. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, such as DNA polymerase and topoisomerase. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine have been studied in various cell lines and animal models. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antifungal activity by disrupting the cell membrane of fungal cells. Additionally, this compound has been shown to have a low toxicity profile in animal models, indicating its potential for use in therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine in lab experiments is its specificity for certain enzymes involved in DNA replication and repair. This specificity allows for targeted inhibition of these enzymes, leading to the accumulation of DNA damage and cell death. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields such as cancer therapy and antifungal agents. Furthermore, research can be conducted to improve the solubility of this compound and its delivery system for therapeutic applications. Finally, the potential use of this compound as a fluorescent probe for the detection of DNA can also be further explored.
Conclusion:
In conclusion, 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine is a chemical compound with numerous potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential applications and improve its solubility and delivery system for therapeutic use.

Synthesis Methods

The synthesis of 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-6-hydroxypyrimidine-2-amine with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine has numerous potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as an antifungal agent, as it has been shown to have activity against various fungal species. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of DNA.

properties

CAS RN

100763-72-2

Product Name

4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-chloro-6-(4-methylphenoxy)pyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3O/c1-7-2-4-8(5-3-7)16-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15)

InChI Key

RJYGRPLECYSURD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl

synonyms

2-amino-4-(p-tolyloxy)-6-chloropyrimidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.